molecular formula C26H25N3O4 B2393046 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-methylphenyl)methoxy]phenol CAS No. 899415-12-4

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-methylphenyl)methoxy]phenol

Cat. No.: B2393046
CAS No.: 899415-12-4
M. Wt: 443.503
InChI Key: DQSQMRLELSPEFS-UHFFFAOYSA-N
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Description

This diaryl pyrimidine derivative (hereafter referred to as Compound X) features a pyrimidine core substituted at the 2-position with an amino group, at the 5-position with a 2-ethoxyphenoxy moiety, and at the 4-position with a phenol ring bearing a 4-methylphenyl methoxy group (). Its molecular formula is C₂₆H₂₅N₃O₄ (MW: 443.5 g/mol), with a calculated logP of 5.945, indicating moderate lipophilicity. The compound exhibits three hydrogen bond donors and seven acceptors, contributing to a polar surface area of 78.2 Ų, which may influence its solubility and membrane permeability ().

Properties

IUPAC Name

2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-3-31-22-6-4-5-7-23(22)33-24-15-28-26(27)29-25(24)20-13-12-19(14-21(20)30)32-16-18-10-8-17(2)9-11-18/h4-15,30H,3,16H2,1-2H3,(H2,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSQMRLELSPEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-methylphenyl)methoxy]phenol typically involves multi-step organic reactionsCommon reagents used in these reactions include phosphorus oxychloride, ammonia, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-methylphenyl)methoxy]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-methylphenyl)methoxy]phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-methylphenyl)methoxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Antiviral Diaryl Pyrimidines (hACE2-S Targeting)

highlights three diaryl pyrimidines:

  • AP-NP: 2-(2-Amino-5-(naphthalen-2-yl)pyrimidin-4-yl)phenol.
  • AP-3-OMe-Ph: 2-(2-Amino-5-(3-methoxyphenyl)pyrimidin-4-yl)phenol.
  • AP-4-Me-Ph: 2-(2-Amino-5-(p-tolyl)pyrimidin-4-yl)phenol.

Key Comparisons :

  • Substituent Effects: Compound X’s 2-ethoxyphenoxy group replaces the naphthalenyl (AP-NP), 3-methoxyphenyl (AP-3-OMe-Ph), or p-tolyl (AP-4-Me-Ph) groups. The ethoxy group’s electron-donating nature may enhance π-π stacking at the hACE2-S interface, similar to AP-NP’s naphthalenyl moiety, which showed the lowest binding free energy (ΔG = -9.2 kcal/mol) .
  • Binding Affinity : While AP-NP demonstrated strong binding (ΔG = -9.2 kcal/mol), Compound X’s larger substituents (e.g., 4-methylphenyl methoxy) may sterically hinder interactions, though this requires validation via molecular docking.

Tubulin Polymerization Inhibitors

describes Compound 97 (2-(2-amino-5-(1-ethyl-1H-indol-5-yl)pyrimidin-4-yl)phenol), which inhibits tubulin polymerization (IC₅₀ = 0.79 μM) and exhibits antiproliferative activity (IC₅₀ = 16–62 nM).

Key Comparisons :

  • Substituent Position: Both compounds share a pyrimidine core with 2-amino and 5-aryl substitutions. However, Compound X’s 2-ethoxyphenoxy group contrasts with Compound 97’s indolyl group, which likely enhances hydrophobic interactions with tubulin’s colchicine-binding site.
  • Activity : Compound 97’s indolyl substitution confers ~3.4-fold higher activity than colchicine, whereas Compound X’s ether-linked substituents may prioritize solubility over potency.

Chlorinated and Fluorinated Derivatives

and describe analogs with halogen substitutions:

  • : 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol (MW: 431.5 g/mol, logP = 4.7).
  • : 2-[2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol.

Key Comparisons :

  • Electron Effects : Fluorine (electron-withdrawing) and chlorine (moderately electron-withdrawing) substituents may reduce electron density on the pyrimidine ring compared to Compound X’s ethoxy group (electron-donating). This could alter binding kinetics in target proteins.
  • Physicochemical Properties: Compound X’s higher logP (5.945 vs.

Structural and Functional Data Table

Compound Substituents (Position 5) Molecular Weight (g/mol) logP Key Biological Activity Target
Compound X 2-ethoxyphenoxy 443.5 5.945 N/A (Theoretical hACE2-S) Potential antiviral
AP-NP Naphthalen-2-yl ~350 ~4.2 ΔG = -9.2 kcal/mol hACE2-S complex
Compound 97 1-Ethyl-1H-indol-5-yl ~375 ~3.8 IC₅₀ = 0.79 μM (tubulin) Tubulin
4-Methoxyphenyl 431.5 4.7 N/A N/A
4-Chlorophenyl ~420 ~5.1 N/A N/A

Biological Activity

The compound 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-YL]-5-[(4-methylphenyl)methoxy]phenol is a complex organic molecule that has garnered attention due to its potential biological activities. Characterized by a pyrimidine ring and various functional groups, this compound is being investigated for its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 318.35 g/mol. Its structure includes:

  • Pyrimidine ring : A six-membered ring containing nitrogen atoms.
  • Phenolic groups : Contributing to its reactivity and potential biological interactions.
  • Ethoxy and methoxy substituents : Enhancing lipophilicity and possibly bioavailability.

Biological Activity

Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, including:

  • Anticancer properties : Potential inhibition of tumor growth through interference with cellular signaling pathways.
  • Anti-inflammatory effects : Modulation of inflammatory responses, potentially useful in treating conditions like arthritis.
  • Antimicrobial activity : Some derivatives have shown effectiveness against various bacterial strains.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in disease processes. For instance, it may inhibit certain kinases or modulate the activity of transcription factors that regulate cell proliferation and survival.

Research Findings

Recent research has focused on the synthesis and evaluation of this compound's derivatives. Key findings include:

  • Synthesis Methods : The compound is synthesized through multi-step organic reactions involving nucleophilic substitutions and coupling reactions. Optimization of reaction conditions is crucial for achieving high yields and purity .
  • Case Studies :
    • A study demonstrated that a derivative of this compound exhibited cytotoxic effects on cancer cell lines, with IC50 values in the low micromolar range .
    • Another investigation reported anti-inflammatory activity in animal models, suggesting potential therapeutic applications for chronic inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in inflammatory markers
AntimicrobialEffective against bacterial strains

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